Cas no 897621-02-2 (1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea)

1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-chlorophenyl)-3-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea
- 1-(3-chlorophenyl)-3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
- 897621-02-2
- F2096-0572
- AKOS024627021
- 1-(3-chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
- 1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
-
- Inchi: 1S/C22H21Cl2N5O2S/c23-15-4-3-5-16(12-15)25-21(31)27-22-26-17(14-32-22)13-20(30)29-10-8-28(9-11-29)19-7-2-1-6-18(19)24/h1-7,12,14H,8-11,13H2,(H2,25,26,27,31)
- InChI Key: BTBOTVVNUIWLTB-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1N1CCN(C(CC2=CSC(NC(NC3C=CC=C(C=3)Cl)=O)=N2)=O)CC1
Computed Properties
- Exact Mass: 489.0793015g/mol
- Monoisotopic Mass: 489.0793015g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 5
- Complexity: 652
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 106Ų
1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2096-0572-2μmol |
1-(3-chlorophenyl)-3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea |
897621-02-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2096-0572-75mg |
1-(3-chlorophenyl)-3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea |
897621-02-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2096-0572-20μmol |
1-(3-chlorophenyl)-3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea |
897621-02-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2096-0572-4mg |
1-(3-chlorophenyl)-3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea |
897621-02-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2096-0572-25mg |
1-(3-chlorophenyl)-3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea |
897621-02-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2096-0572-10μmol |
1-(3-chlorophenyl)-3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea |
897621-02-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2096-0572-100mg |
1-(3-chlorophenyl)-3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea |
897621-02-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2096-0572-3mg |
1-(3-chlorophenyl)-3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea |
897621-02-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2096-0572-50mg |
1-(3-chlorophenyl)-3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea |
897621-02-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2096-0572-5mg |
1-(3-chlorophenyl)-3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea |
897621-02-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea Related Literature
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
Additional information on 1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
Compound CAS No 897621-02-2: 1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
The compound 1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea, identified by the CAS number 897621-02-2, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities, particularly in the context of drug discovery and development.
The molecular structure of this compound is characterized by a urea functional group, which serves as a key moiety for hydrogen bonding and bioisosteric interactions. The urea group is attached to a thiazole ring, which itself is substituted with a piperazine moiety at the 4-position. Piperazine, a six-membered ring containing two nitrogen atoms, is known for its ability to form hydrogen bonds and act as a rigid scaffold in drug molecules. Furthermore, the piperazine ring is substituted with a 4-chlorophenyl group, introducing additional electronic and steric effects that can influence the compound's pharmacokinetic properties.
Recent studies have highlighted the importance of such structural motifs in modulating biological activity. For instance, the presence of chlorine substituents on aromatic rings can enhance lipophilicity and improve membrane permeability, which are critical factors for drug bioavailability. The combination of these structural elements in the CAS No 897621-02-2 compound suggests that it may exhibit favorable pharmacokinetic profiles, making it an attractive candidate for further exploration in therapeutic applications.
In terms of synthesis, the construction of this compound involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and cyclizations. The synthesis pathway likely begins with the preparation of the piperazine derivative, followed by its coupling with the thiazole ring through appropriate intermediates. The final step involves the introduction of the urea group via a coupling reaction under controlled conditions to ensure high yields and purity.
The biological activity of CAS No 897621-02-2 has been evaluated in various assays targeting different therapeutic areas. For example, recent research has demonstrated its potential as an inhibitor of certain enzyme targets associated with neurodegenerative diseases or cancer pathways. The compound's ability to modulate these targets highlights its role as a lead molecule in drug discovery programs aimed at developing novel therapeutics.
Moreover, computational studies have been conducted to predict the compound's behavior in biological systems. These studies include molecular docking simulations to assess binding affinities to target proteins and quantitative structure-property relationship (QSPR) analyses to predict pharmacokinetic parameters such as solubility and permeability.
In conclusion, CAS No 897621-02-8976 represents a promising lead compound with significant potential in medicinal chemistry research. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development into therapeutic agents targeting various disease states.
897621-02-2 (1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea) Related Products
- 60610-16-4(5-chloro-1,2-dihydroquinazolin-2-one)
- 1501439-68-4(4-2-(propan-2-yl)-1,3-thiazol-5-yl-1,3-thiazol-2-amine)
- 1269292-27-4(1-(2-Bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole)
- 2172598-37-5(2-1-(propan-2-yl)-1H-1,2,3-triazol-5-ylcyclobutan-1-ol)
- 2200687-54-1(N-({cyclopropyl(phenyl)methylcarbamoyl}methyl)-N-methylprop-2-enamide)
- 860411-74-1(2-(hydroxyMethyl)pyridin-4-ol)
- 1622907-45-2(4-(2-bromo-6-chlorophenyl)but-3-en-2-one)
- 577982-28-6(3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate)
- 2167448-36-2(tert-butyl N-{3-hydroxyspiro3.4octan-1-yl}carbamate)
- 2196-68-1(5-Thiazolesulfonyl fluoride, 2-(acetylamino)-4-methyl-)




